4,7-dibromo-2,3-dihydro-1H-indene
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Overview
Description
4,7-Dibromoindan is an organic compound with the chemical formula C9H8Br2. It is a derivative of indan, where two bromine atoms are substituted at the 4th and 7th positions of the indan ring. This compound appears as a white to pale yellow crystalline solid and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Dibromoindan can be synthesized through the bromination of indan derivatives. One common method involves the reaction of indan with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields 4,7-dibromoindan as the primary product .
Industrial Production Methods: Industrial production of 4,7-dibromoindan often involves the use of bromine and indan under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromoindan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted indan derivatives.
Oxidation: Products may include indanones or other oxidized forms.
Reduction: Reduced forms of indan derivatives are obtained.
Scientific Research Applications
4,7-Dibromoindan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-dibromoindan involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can lead to the formation of new compounds with different properties and activities .
Comparison with Similar Compounds
2,3-Dibromoindan: Another brominated indan derivative with bromine atoms at the 2nd and 3rd positions.
2,2-Dibromoindan-1,3-dione: A dibromoindan derivative with additional functional groups.
4,7-Dibromo-5,6-dihydroxyindan-1-one: A dibromoindan derivative with hydroxyl groups.
Uniqueness: 4,7-Dibromoindan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other dibromoindan derivatives may not be as effective .
Properties
Molecular Formula |
C9H8Br2 |
---|---|
Molecular Weight |
275.97 g/mol |
IUPAC Name |
4,7-dibromo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8Br2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 |
InChI Key |
WUZXCNCVYLQZGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)Br)Br |
Origin of Product |
United States |
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